molecular formula C18H16N2O3 B12579931 4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol CAS No. 268562-33-0

4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol

Cat. No.: B12579931
CAS No.: 268562-33-0
M. Wt: 308.3 g/mol
InChI Key: YXCSLEHSWRLDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol is a compound known for its potential therapeutic applications, particularly in cancer treatment. It is a derivative of indeno-pyrazole and exhibits significant biological activity, making it a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol involves multiple steps, starting from readily available precursors. The key steps include the formation of the indeno-pyrazole core followed by the introduction of methoxy groups at the 6 and 7 positions. The final step involves the attachment of the phenol group. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups to the phenol or methoxy positions .

Scientific Research Applications

4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes, which are crucial for cell signaling and proliferation. This inhibition can lead to the suppression of tumor growth and proliferation, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol stands out due to its specific substitution pattern, which imparts unique biological activity and chemical reactivity. Its ability to inhibit specific kinases with high potency makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

268562-33-0

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

4-(6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenol

InChI

InChI=1S/C18H16N2O3/c1-22-15-8-11-7-14-17(10-3-5-12(21)6-4-10)19-20-18(14)13(11)9-16(15)23-2/h3-6,8-9,21H,7H2,1-2H3,(H,19,20)

InChI Key

YXCSLEHSWRLDHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=C2NN=C3C4=CC=C(C=C4)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.